6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
628326-34-1 |
|---|---|
Molecular Formula |
C16H11F3N2O |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
6,7-difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2O/c17-11-3-1-10(2-4-11)5-6-21-9-20-15-8-14(19)13(18)7-12(15)16(21)22/h1-4,7-9H,5-6H2 |
InChI Key |
XHZZBWMHQXBYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=CC(=C(C=C3C2=O)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one typically involves the following steps:
Aza-Wittig Reaction: This reaction involves the formation of an iminophosphorane intermediate, which reacts with an aromatic isocyanate to form the quinazoline core.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the 4-fluorophenyl group.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinazoline core.
Reduction: This reaction can modify the quinazoline core to produce different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives are known for their anticancer properties. Research indicates that compounds similar to 6,7-difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells with IC50 values in the micromolar range .
Case Study : A derivative demonstrated an IC50 of 10 µM against PC3 cells, suggesting potential for development as an anticancer agent.
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinazolinone derivatives. The compound's structure allows it to interact with viral proteins effectively, inhibiting their function. Research has indicated that modifications in the quinazolinone structure can enhance antiviral efficacy against viruses such as HIV and dengue virus .
Case Study : A review on N-heterocycles emphasized the promising antiviral activities of synthesized quinazolinones, suggesting that this compound could be further explored for similar applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinazolinones is crucial for optimizing their biological activity. The presence of fluorine atoms and specific phenyl substitutions has been linked to increased potency against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Fluorine Atoms | Enhance lipophilicity and receptor binding |
| Phenyl Groups | Improve selectivity towards specific targets |
| Alkyl Chains | Influence metabolic stability and bioavailability |
Pharmacological Insights
The pharmacokinetics and bioavailability of this compound are critical for its therapeutic application. Studies suggest that modifications to the molecular structure can lead to improved absorption and distribution in biological systems .
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one with related compounds, focusing on structural and inferred functional differences.
Structural Comparison
Table 1: Key Structural Features of Selected Quinazolinones
Key Observations:
Substituent Effects: The difluoro substituents in the target compound likely enhance electron-withdrawing effects and lipophilicity compared to dimethoxy groups in the compound from , which may increase solubility due to oxygen’s polarity . In contrast, the piperazinylmethyl group in the dimethoxy analogue introduces a basic nitrogen, which could improve water solubility and bioavailability .
Molecular Weight and Complexity :
- The target compound (MW 329.28) is smaller and less complex than the dimethoxy-piperazine derivative (MW 380.44), suggesting differences in pharmacokinetic properties such as membrane permeability or metabolic clearance.
Functional and Pharmacological Implications
While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Fluorine Substitutions: Fluorinated quinazolinones are often associated with enhanced binding to kinases or GPCRs due to fluorine’s ability to participate in hydrophobic and electrostatic interactions .
- Dimethoxy vs. Difluoro: Methoxy groups are electron-donating and may stabilize resonance structures, whereas fluorine’s electron-withdrawing nature could alter the quinazolinone core’s reactivity or interaction with enzymatic active sites .
Biological Activity
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one, also known by its CAS number 628326-34-1, is a synthetic compound belonging to the quinazolinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.
- Molecular Formula : CHFNO
- Molecular Weight : 304.27 g/mol
- Structure : The compound features a quinazolinone core with difluoromethyl and fluorophenyl substituents, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Properties
Quinazolinones have shown promise as antimicrobial agents. In vitro studies suggest that this compound may possess activity against various bacterial strains, potentially affecting cell wall synthesis or disrupting metabolic pathways.
Antiparasitic Activity
Recent investigations into quinazolinone derivatives have highlighted their potential as antiparasitic agents. For instance, modifications to the quinazolinone scaffold have been linked to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly improve efficacy against this parasite.
Case Studies and Experimental Findings
The biological mechanisms underlying the activities of this compound are multifaceted:
- Kinase Inhibition : Many quinazolinones act as ATP-competitive inhibitors of kinases involved in cell proliferation.
- Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : They may cause G1 or G2 phase arrest in the cell cycle, leading to decreased proliferation rates.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Preliminary studies indicate that metabolic stability is influenced by substituent groups on the quinazolinone scaffold.
- Excretion : Further research is needed to elucidate the excretion pathways and half-life of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
